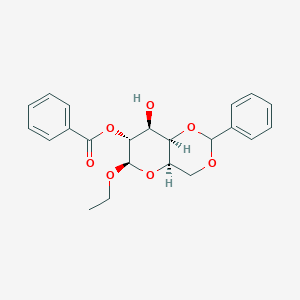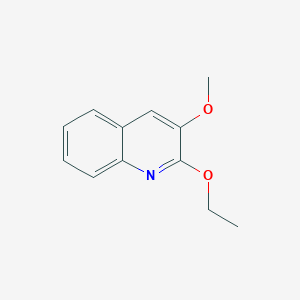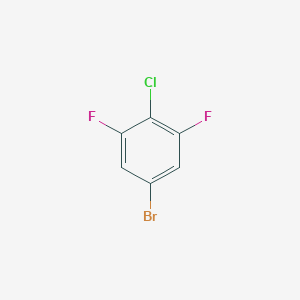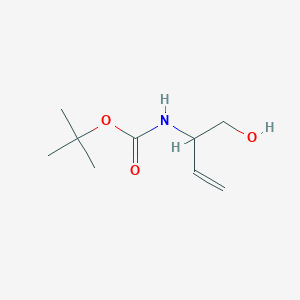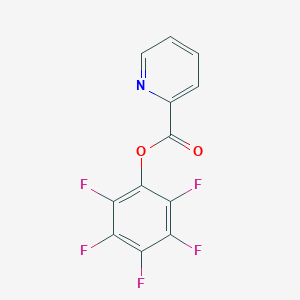
Pentafluorophenyl pyridine-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2,4,6-triarylpyridines, has been catalyzed by pentafluorophenylammonium triflate (PFPAT), highlighting the efficiency of pentafluorophenyl derivatives in facilitating organic reactions under solvent-free conditions. This method offers advantages such as short reaction times, high yields, and the absence of hazardous solvents (Montazeri & Mahjoob, 2012).
Molecular Structure Analysis
The molecular structure of pentafluorophenyl-related compounds plays a crucial role in their reactivity and application. For instance, pentafluorophenyl copper-pyridine complexes have been synthesized to explore structural features and photophysical properties, indicating the impact of pentafluorophenyl binding on the overall structure and functionality of the complexes (Doshi et al., 2012).
Chemical Reactions and Properties
Pentafluorophenyl derivatives have been utilized in a variety of chemical reactions, including deoxyfluorination of carboxylic acids and amide bond formation. The use of pentafluoropyridine (PFP) has been demonstrated in the efficient transformation of carboxylic acids to acyl fluorides and subsequent one-pot amide bond formation, showcasing the versatility and reactivity of pentafluorophenyl-containing compounds (Brittain & Cobb, 2021).
Aplicaciones Científicas De Investigación
Deoxyfluorination of Carboxylic Acids and Amide Bond Formation : Pentafluoropyridine, a related reagent, is used in the deoxyfluorination of carboxylic acids to acyl fluorides and for one-pot amide bond formation, leading to efficient synthesis of amides (Brittain & Cobb, 2021).
Silylative Reduction of Pyridines : Tris(pentafluorophenyl)borane-catalyzed silylative reduction of pyridines, which forms sp³ C-Si bonds, demonstrates the utility in synthesizing diverse azacyclic compounds (Gandhamsetty, Park, & Chang, 2015).
Synthesis of Palladium Complexes and Catalysis : Pentafluorophenyl 1′-(diphenylphosphino)ferrocene-1-carboxylate reacts with ω-aminosulfonic acids, leading to phosphinoferrocene amidosulfonates, which are significant for catalytic applications in organic synthesis (Schulz, Císařová, & Štěpnička, 2012).
Nickel-Catalyzed α-Arylation via C-F Bond Activation : The α-arylation of zinc enolates with polyfluoroarenes, including 2-(polyfluorophenyl) pyridine, via C-F bond activation, is crucial in synthesizing fluorinated α-aryl carboxylic acids and amides, relevant in drug discovery (Yu et al., 2014).
Supramolecular Structures and Luminescence : The study of pentafluorophenyl copper-pyridine complexes explores their structural features and photophysical properties, significant in materials science (Doshi et al., 2012).
Synthesis of Ketones from Carboxylic Acids : 2-(Trifluoromethylsulfonyloxy)pyridine, similar in structure, is utilized for intermolecular dehydration from benzoic acid and aromatic hydrocarbons to yield benzophenones (Keumi et al., 1988).
Catalysis in Triarylpyridines Synthesis : Pentafluorophenylammonium triflate, another related compound, acts as a catalyst in synthesizing 2,4,6-triarylpyridines, demonstrating its role in green chemistry and catalysis (Montazeri & Mahjoob, 2012).
Synthesis of Pyrrole Derivatives : 1-Pentafluorophenyl-1H-pyrrole and its derivatives are synthesized, highlighting its application in organic synthesis (Hrnčariková & Végh, 2003).
Synthesis of Novel Quinone-Fused Corroles : Gallium(III)(pyridine) complex of 5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde is used to synthesize novel quinone-fused corrole derivatives, showing potential in medicinal chemistry (Vale et al., 2007).
Study of Pentafluorophenylnitrene : The study of singlet (pentafluorophenyl)nitrene, generated from pentafluorophenyl azide, is significant in understanding its chemical and kinetic properties (Poe et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-3-1-2-4-18-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJSLIBBYMXLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373058 | |
| Record name | Pentafluorophenyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl pyridine-2-carboxylate | |
CAS RN |
188837-53-8 | |
| Record name | Pentafluorophenyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)
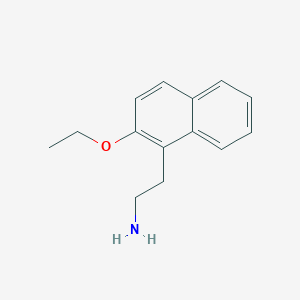
![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)
![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)
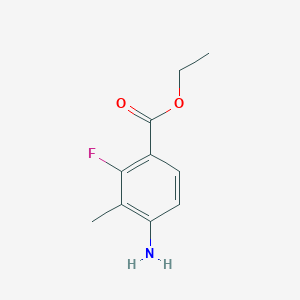
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
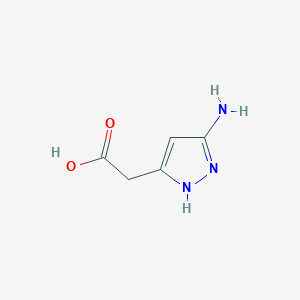
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
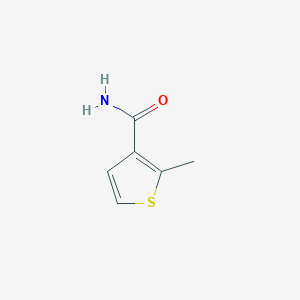
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
